4-Fluorophenethyl alcohol
Overview
Description
4-Fluorophenethyl alcohol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can be inferred from the research on similar fluorinated aromatic compounds and alcohols. The studies involve various aspects of fluorinated compounds, including their synthesis, crystal structure, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated compounds involves several innovative methods. For instance, the synthesis of a fluorinated benzyl ether-type protecting group for alcohols is introduced, which is stable to oxidizing conditions and can be cleaved under specific conditions . Another study describes the synthesis of a biologically active molecule with a fluorine substituent, which includes crystallization from acetonitrile and single crystal X-ray analysis . Additionally, the biotransformation-mediated synthesis of enantiomerically pure (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is reported, which is a key intermediate for a potent inhibitor in clinical development . The synthesis of alcohols from m-fluorophenylsulfones and dialkylboranes is also discussed, with applications to pharmaceutical compounds . An enantioselective synthesis approach for (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells is presented, highlighting the influence of exogenous reducing agents on yield and enantioselectivity .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is a key focus in several studies. The crystal structure of a novel inhibitor of hepatitis B, which includes a fluorine atom, is determined using X-ray crystallography and Hirshfeld surface analysis to study intermolecular interactions . Another study reports the crystal structure of a compound with a 4-fluorophenyl group, providing detailed measurements of the orthorhombic space group and the dihedral angles between the rings . The crystal structure of a thiophene derivative with a 4-fluorophenyl group is also elucidated, highlighting the importance of thiophene in pharmaceuticals and material science .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is explored in the context of their use as intermediates and protecting groups. The reactivity of a new benzyl ether-type protecting group for alcohols with a fluorine substituent is discussed, including its introduction and cleavage under specific conditions . The use of F-propene-dialkylamine reaction products as fluorinating agents for alcohols and carboxylic acids is also examined, demonstrating their superiority over other reagents in terms of preparation and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are integral to their function and application. The stability of a fluorinated protecting group to oxidizing conditions is emphasized, as well as its compatibility with other protecting groups . The solid-state chiral optical properties of a supramolecular organic fluorophore containing a fluorinated arylethynyl group are controlled by changing the arylethynyl group rather than the chirality of the amine component . The biotransformation process for synthesizing enantiomerically pure alcohols is optimized, and the effects of various reducing agents on the yield and enantioselectivity are studied .
Scientific Research Applications
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Organic Synthesis
- 4-Fluorophenethyl alcohol is often used in the synthesis of other compounds . For instance, it was used to prepare 1-fluoro-4-(2-iodoethyl)benzene . This suggests that 4-Fluorophenethyl alcohol may be used in organic synthesis, particularly in the creation of fluorinated compounds, which are often important in medicinal chemistry and drug design .
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Medicinal Chemistry
Unfortunately, without more specific information or context, it’s difficult to provide a detailed analysis of these applications. The use of 4-Fluorophenethyl alcohol, like many chemical reagents, would depend on the specific reactions involved, the desired end products, and the parameters of the experiment, which can vary widely from one study to another .
-
Organic Synthesis
- 4-Fluorophenethyl alcohol is often used in the synthesis of other compounds . For instance, it was used to prepare 1-fluoro-4- (2-iodoethyl)benzene . This suggests that 4-Fluorophenethyl alcohol may be used in organic synthesis, particularly in the creation of fluorinated compounds, which are often important in medicinal chemistry and drug design .
-
Medicinal Chemistry
Unfortunately, without more specific information or context, it’s difficult to provide a detailed analysis of these applications. The use of 4-Fluorophenethyl alcohol, like many chemical reagents, would depend on the specific reactions involved, the desired end products, and the parameters of the experiment, which can vary widely from one study to another .
Safety And Hazards
4-Fluorophenethyl alcohol is a combustible liquid . It causes serious eye irritation and skin irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician immediately . It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames .
properties
IUPAC Name |
2-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226812 | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenethyl alcohol | |
CAS RN |
7589-27-7 | |
Record name | 4-Fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.